5-(Azidométhyl)-1,2-oxazole

Vue d'ensemble

Description

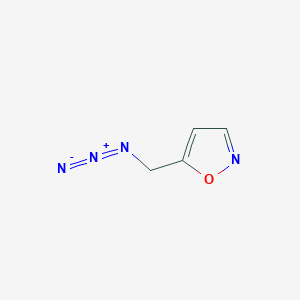

5-(Azidomethyl)-1,2-oxazole is an organic compound characterized by the presence of an azido group attached to a methyl group, which is further connected to an oxazole ring

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 5-(azidomethyl)-1,2-oxazole can be categorized into several key areas:

Organic Synthesis

- Building Block for Triazoles : It serves as a precursor for the synthesis of triazole derivatives through click chemistry, which is essential for developing complex organic molecules.

- Synthesis of Heterocycles : The compound is utilized in the formation of various heterocycles, expanding the library of available chemical entities for research and development .

Medicinal Chemistry

- Pharmaceutical Applications : It has been investigated for its potential in drug discovery, particularly as a reagent for detecting azido impurities in pharmaceutical products like sartan drugs. This application is critical due to the mutagenic potential of these impurities.

- Antimicrobial Properties : Compounds containing oxazole rings are known to exhibit antimicrobial activities, suggesting that 5-(azidomethyl)-1,2-oxazole may possess similar bioactive properties .

Materials Science

- Development of New Materials : The compound is employed in creating novel materials with specific properties such as polymers and coatings. Its ability to form stable linkages through click chemistry makes it valuable in materials engineering.

Bioconjugation

- Modification of Biomolecules : It is used for labeling and tracking biomolecules in biological systems, which is crucial for understanding biological processes and developing diagnostic tools.

Data Table: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate | Contains a methyl group at position 4 | Used for detecting azido impurities in pharmaceuticals |

| 5-(Azidomethyl)-2-oxazole | Azidomethyl group at position 2 | Variance in azide positioning |

| 5-(Azidomethyl)-1,3-oxazole | Different ring structure (1,3 vs. 1,2) | Distinct reactivity profile compared to other azido compounds |

Case Study 1: Detection of Azido Impurities

A study demonstrated the use of methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate in detecting azido impurities in losartan formulations. The method employed liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high sensitivity and specificity for four different azido impurities. The parameters evaluated included linearity, limit of detection (LOD), and recovery rates, confirming the robustness of the method.

Case Study 2: Synthesis of Heterocycles

Research highlighted the rapid synthesis of oxazolines and their conversion to oxazoles using flow chemistry techniques. This approach improved safety profiles and product yields compared to traditional batch methods. The versatility of azides in synthesizing various heterocycles was emphasized, showcasing the compound's role in advancing synthetic methodologies .

Mécanisme D'action

- The azide group suggests that it might participate in click chemistry reactions, similar to other azide-containing compounds . These reactions involve copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).

Target of Action

Mode of Action

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azidomethyl)-1,2-oxazole typically involves the introduction of an azido group into a pre-formed oxazole ring. One common method is the reaction of an oxazole derivative with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 5-(Azidomethyl)-1,2-oxazole are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Azidomethyl)-1,2-oxazole undergoes several types of chemical reactions, including:

Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution Reactions: The azido group can be substituted by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Cycloaddition: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles such as amines or thiols can be used.

Major Products Formed

Cycloaddition: Formation of 1,2,3-triazoles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted oxazole derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(Azidomethyl)-1,2,4-oxadiazole

- 5-(Azidomethyl)-1,2,3-triazole

- 5-(Azidomethyl)-1,3,4-oxadiazole

Uniqueness

5-(Azidomethyl)-1,2-oxazole is unique due to its specific ring structure and the position of the azido group. This structural arrangement imparts distinct reactivity patterns compared to other azido-containing heterocycles, making it a valuable compound in synthetic chemistry and various applications.

Activité Biologique

5-(Azidomethyl)-1,2-oxazole is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its applications, mechanisms, and comparative studies with related compounds.

Chemical Structure and Properties

5-(Azidomethyl)-1,2-oxazole features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The molecular formula is , characterized by an azidomethyl group () at the 5th position of the oxazole ring. This structure contributes to its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of 5-(Azidomethyl)-1,2-oxazole has been primarily investigated in relation to its role as a reagent in synthetic organic chemistry and its implications in pharmaceutical applications. Notably, it serves as a tool for detecting azido impurities in sartan drugs, which are utilized for treating hypertension. These impurities are concerning due to their potential mutagenic effects, leading to DNA alterations and increased cancer risk.

The mechanisms through which 5-(Azidomethyl)-1,2-oxazole exerts its effects are not fully elucidated but may involve:

- Reactivity with Biological Molecules : The azide functionality allows for click chemistry reactions, facilitating the formation of stable triazole linkages with biomolecules.

- Inhibition of Pathogenic Interactions : Similar oxazole derivatives have been studied for their ability to inhibit bacterial adherence and biofilm formation .

Antimicrobial Efficacy

A comparative analysis of various oxazole derivatives illustrates the potential of 5-(Azidomethyl)-1,2-oxazole within this class. The following table summarizes antimicrobial activities reported for related compounds:

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) µg/ml |

|---|---|---|

| Compound A | S. aureus | 10 |

| Compound B | E. coli | 15 |

| Compound C | C. albicans | 20 |

| 5-(Azidomethyl)-1,2-oxazole | TBD | TBD |

Further research is necessary to determine the specific MIC values for 5-(Azidomethyl)-1,2-oxazole against these organisms.

Synthesis and Application

Research has demonstrated the synthesis of various azido-containing oxazoles, including derivatives that incorporate 5-(Azidomethyl)-1,2-oxazole. These studies often focus on optimizing synthetic routes for increased yield and purity while exploring potential biological applications .

In one notable study, the synthesis involved multi-step reactions that utilized sodium azide in conjunction with other reagents to produce stable azido compounds suitable for further biological testing .

Propriétés

IUPAC Name |

5-(azidomethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O/c5-8-6-3-4-1-2-7-9-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLUEJPHKVRVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677586 | |

| Record name | 5-(Azidomethyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497947-78-1 | |

| Record name | 5-(Azidomethyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.